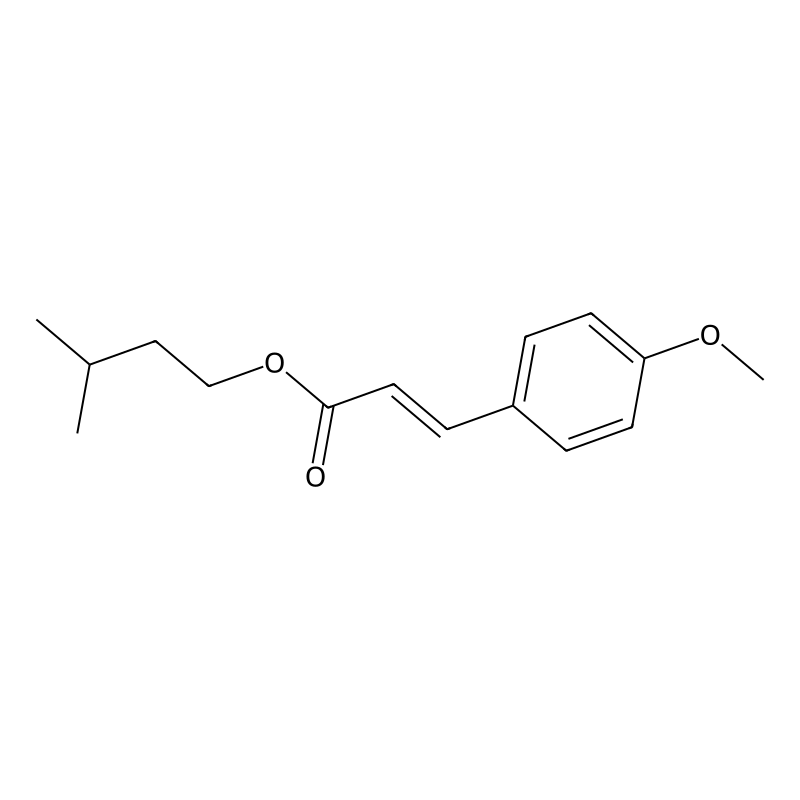Amiloxate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Reference Standard:
Amiloxate is primarily used as a reference standard in quality control tests and assays for pharmaceutical formulations containing the active ingredient amiloride hydrochloride. [] Reference standards are highly purified chemicals used to calibrate analytical instruments and ensure the accuracy and consistency of measurements in research and development settings. []
Research Applications:
While not currently approved for therapeutic use in humans or animals, Amiloxate has been investigated in preclinical studies for its potential effects on various physiological processes. These studies have explored its:
- Diuretic properties: Similar to amiloride, Amiloxate may possess diuretic effects, potentially influencing sodium and potassium excretion in the kidneys. []
- Anti-fibrotic activity: Studies suggest Amiloxate might have antifibrotic properties, potentially reducing the formation of scar tissue in various organs, including the liver and lungs. [, ]
- Neuroprotective effects: Amiloxate has been investigated for its potential neuroprotective effects, although the mechanisms and therapeutic potential remain unclear.
Amiloxate, also known as isoamyl p-methoxycinnamate or isoamyl 4-methoxycinnamate, is an organic compound classified as an ester derived from p-methoxycinnamic acid and isoamyl alcohol. It appears as a colorless to pale yellow liquid characterized by a mild odor. This compound is primarily utilized in the cosmetic industry due to its effective ultraviolet (UV) absorbing properties, making it a popular ingredient in sunscreens and other sun protection products . Its ability to absorb harmful UV radiation helps protect skin cells from damage, thereby reducing the risk of sunburn and long-term skin damage.
- Amiloxate acts as a UV filter by absorbing UV radiation, particularly UVB rays (280-320 nm wavelength). This absorption prevents UV radiation from reaching the skin and causing damage []. The exact mechanism of deactivation of the absorbed energy is not fully elucidated but might involve internal conversion to heat or fluorescence emission [].
- Hydrolysis: In the presence of water, amiloxate can break down into its constituent acid (p-methoxycinnamic acid) and alcohol (isoamyl alcohol).
- Transesterification: It can react with different alcohols to form new esters, which can be significant in modifying its properties for specific applications.
- Oxidation: Under certain conditions, amiloxate may undergo oxidation, affecting its stability and efficacy as a UV filter .
The synthesis of amiloxate typically involves the esterification reaction between p-methoxycinnamic acid and isoamyl alcohol. This process can be catalyzed by various acids under controlled conditions to yield high purity and yield. The general steps include:
- Mixing Reactants: Combining p-methoxycinnamic acid with isoamyl alcohol in the presence of a catalytic amount of acid.
- Heating: The mixture is heated to facilitate the reaction, usually under reflux conditions.
- Purification: After the reaction is complete, the product is purified through distillation or chromatography to remove unreacted materials and by-products .
Amiloxate is predominantly used in:
- Sunscreens: As a UV filter protecting against UVB radiation.
- Cosmetic Products: Incorporated into creams, lotions, and hair care products for its protective properties.
- Pharmaceuticals: Explored for potential anti-inflammatory applications due to its biological activity .
Research on amiloxate's interactions has primarily focused on its efficacy and safety in formulations. Studies indicate that while it effectively protects against UV radiation, concerns have been raised regarding its absorption through the skin and potential systemic effects. For instance, some studies have shown that certain UV filters can enter systemic circulation after topical application, leading to potential endocrine disruption . Further research is needed to fully understand these interactions and their implications for long-term use.
Amiloxate shares similarities with several other compounds used as UV filters in cosmetic formulations. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Octyl methoxycinnamate | Ester of p-methoxycinnamic acid | Widely used; effective UVB filter |
| Homosalate | Ester of salicylic acid | Broad-spectrum UV filter; often combined with others |
| Benzophenone-3 | Ketone | Absorbs both UVA and UVB; potential endocrine disruptor |
| Octyl salicylate | Ester of salicylic acid | Provides UVB protection; less effective than others |
| Butyl methoxydibenzoylmethane | Ketone | Broad-spectrum protection; photostable |
Amiloxate's uniqueness lies in its specific structure and properties that allow it to effectively absorb UVB radiation while being less prone to photodegradation compared to some other filters. This makes it particularly valuable in formulations where long-lasting protection is desired .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (43.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
Mechanism of Action
Pictograms

Environmental Hazard
Other CAS
Absorption Distribution and Excretion
No pharmacokinetic data available.
Metabolism Metabolites
Wikipedia
Biological Half Life
Use Classification
Dates
Sova M: Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Rev Med Chem. 2012 Jul;12(8):749-67. [PMID:22512578]








